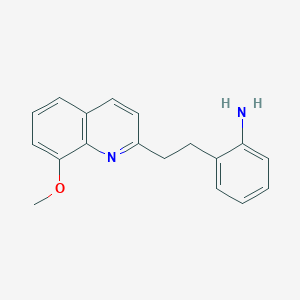
((4-(Tert-butyl)phenyl)sulfonyl)methionine
Vue d'ensemble
Description
((4-(Tert-butyl)phenyl)sulfonyl)methionine: is a synthetic compound that combines a sulfonyl group with methionine, an essential amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((4-(Tert-butyl)phenyl)sulfonyl)methionine typically involves the sulfonylation of methionine with a tert-butylphenyl sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonyl-methionine bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ((4-(Tert-butyl)phenyl)sulfonyl)methionine can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Sulfoxides and sulfones: from oxidation.
Thiols: from reduction.
Substituted sulfonyl derivatives: from nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry: ((4-(Tert-butyl)phenyl)sulfonyl)methionine is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound can be used to study the effects of sulfonylation on amino acids and proteins, providing insights into protein function and regulation.
Medicine: Potential medicinal applications include the development of novel therapeutic agents that target specific biochemical pathways involving methionine or sulfonyl groups.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which ((4-(Tert-butyl)phenyl)sulfonyl)methionine exerts its effects involves the interaction of the sulfonyl group with biological molecules. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their structure and function. This interaction can affect various molecular targets and pathways, including enzyme activity and signal transduction processes.
Comparaison Avec Des Composés Similaires
- ((4-Methylphenyl)sulfonyl)methionine
- ((4-Ethylphenyl)sulfonyl)methionine
- ((4-Isopropylphenyl)sulfonyl)methionine
Comparison: ((4-(Tert-butyl)phenyl)sulfonyl)methionine is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and interaction with biological molecules. This distinguishes it from similar compounds with smaller or less bulky substituents, potentially leading to different biological and chemical properties.
Propriétés
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S2/c1-15(2,3)11-5-7-12(8-6-11)22(19,20)16-13(14(17)18)9-10-21-4/h5-8,13,16H,9-10H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWPZNUUHUVDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Methyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1387816.png)



![N-[2-(3-aminophenoxy)ethyl]acetamide](/img/structure/B1387821.png)


![7-(tert-Butoxycarbonyl)-3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1387825.png)
![{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1387828.png)
